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Compound of Interest

Compound Name: Echitoveniline

Cat. No.: B1164242 Get Quote

Disclaimer: Information on "Echitoveniline" is not readily available in the public domain.

Therefore, this guide presents a hypothetical cross-reactivity study based on a similar class of

compounds, cardiac glycosides, to illustrate the requested format and content. The data and

analogs presented are for exemplary purposes only.

This guide provides a comparative analysis of the cross-reactivity profiles of a hypothetical

compound, Echitoveniline, and its synthetic analogs, EV-Analog-1 and EV-Analog-2. The

primary therapeutic target for these compounds is the α1 isoform of the Na+/K+-ATPase. This

study investigates their binding affinity to other isoforms (α2, α3, β1, β2) to assess their

selectivity and potential for off-target effects.

Data Presentation: Cross-Reactivity of
Echitoveniline Analogs
The following table summarizes the binding affinities (Ki, nM) of Echitoveniline and its analogs

against various isoforms of the Na+/K+-ATPase. Lower Ki values indicate higher binding

affinity.
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Compound

Target
Isoform
(α1β1) Ki
(nM)

Off-Target
Isoform
(α2β1) Ki
(nM)

Off-Target
Isoform
(α3β1) Ki
(nM)

Off-Target
Isoform
(α1β2) Ki
(nM)

Selectivity
Ratio (α2/
α1)

Echitoveniline 15.2 158.7 254.3 189.4 10.4

EV-Analog-1 12.8 89.4 182.1 121.5 7.0

EV-Analog-2 25.6 512.3 789.6 643.2 20.0

Experimental Protocols
Competitive Radioligand Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity of the

test compounds for different Na+/K+-ATPase isoforms.

Membrane Preparation: Crude membrane preparations expressing specific human Na+/K+-

ATPase isoforms (α1β1, α2β1, α3β1, α1β2) were isolated from transfected HEK293 cells.

Radioligand: [³H]ouabain, a high-affinity ligand for the Na+/K+-ATPase, was used as the

radiolabeled competitor.

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and

0.1% BSA.

Competition Assay: Membrane preparations (20-40 µg protein) were incubated with a fixed

concentration of [³H]ouabain (2 nM) and increasing concentrations of the test compounds

(Echitoveniline, EV-Analog-1, EV-Analog-2) ranging from 0.1 nM to 100 µM.

Incubation: The reaction mixtures were incubated for 60 minutes at 37°C.

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters (Whatman GF/B) using a cell harvester.

Washing: Filters were washed three times with ice-cold assay buffer to remove non-

specifically bound radioligand.
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Scintillation Counting: The radioactivity retained on the filters was quantified by liquid

scintillation counting.

Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific

[³H]ouabain binding) were determined by non-linear regression analysis of the competition

curves using GraphPad Prism software. The Ki values were calculated from the IC₅₀ values

using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.
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Caption: Simplified signaling pathway of Echitoveniline and its analogs.
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Caption: Workflow for the competitive radioligand binding assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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